molecular formula C19H17N3O4S B11249691 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone

2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone

Cat. No.: B11249691
M. Wt: 383.4 g/mol
InChI Key: KWWYKIMPWRWXMC-UHFFFAOYSA-N
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Description

2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a triazole ring, and a phenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using a suitable linker, such as a sulfanyl group, under specific conditions (e.g., using a base like potassium carbonate in a polar solvent).

    Final Assembly: The phenylethanone moiety is introduced through a Friedel-Crafts acylation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group in the phenylethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated benzodioxole derivatives.

Scientific Research Applications

2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone involves its interaction with specific molecular targets. For instance, the triazole ring may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could contribute to the compound’s binding affinity and specificity, while the phenylethanone structure may enhance its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone apart is the specific combination of its functional groups. The presence of both a benzodioxole and a triazole ring in the same molecule provides a unique scaffold that can be exploited for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C19H17N3O4S/c1-22-18(10-24-14-7-8-16-17(9-14)26-12-25-16)20-21-19(22)27-11-15(23)13-5-3-2-4-6-13/h2-9H,10-12H2,1H3

InChI Key

KWWYKIMPWRWXMC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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